

functionalization of the C-Br bond in 3-Bromo-6-fluoropyridazine

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Compound of Interest

Compound Name: 3-Bromo-6-fluoropyridazine

Cat. No.: B1444523

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An Application Guide to the Strategic Functionalization of the C-Br Bond in **3-Bromo-6-fluoropyridazine**

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed overview of key methodologies for the functionalization of the C-Br bond in **3-Bromo-6-fluoropyridazine**. This pyridazine derivative is a valuable heterocyclic building block, and the strategic modification of its C3-position via modern cross-coupling reactions is a critical step in the synthesis of complex molecular architectures for pharmaceutical and materials science applications. This document elucidates the mechanistic principles, offers detailed experimental protocols, and presents comparative data for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille cross-coupling reactions.

Introduction: The Strategic Value of 3-Bromo-6-fluoropyridazine

The pyridazine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous compounds with a wide spectrum of pharmacological activities.^[1] **3-Bromo-6-fluoropyridazine** serves as a highly versatile synthetic intermediate. The molecule possesses two distinct halogenated positions, offering opportunities for sequential and chemoselective functionalization.

The C-Br bond at the 3-position is the primary focus of this guide. Its reactivity is significantly influenced by the electron-deficient nature of the diazine ring. In palladium-catalyzed cross-coupling reactions, the relative reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl, making the C-Br bond an ideal handle for selective modification while the more robust C-F bond remains available for subsequent transformations, such as nucleophilic aromatic substitution (SNAr).[2]

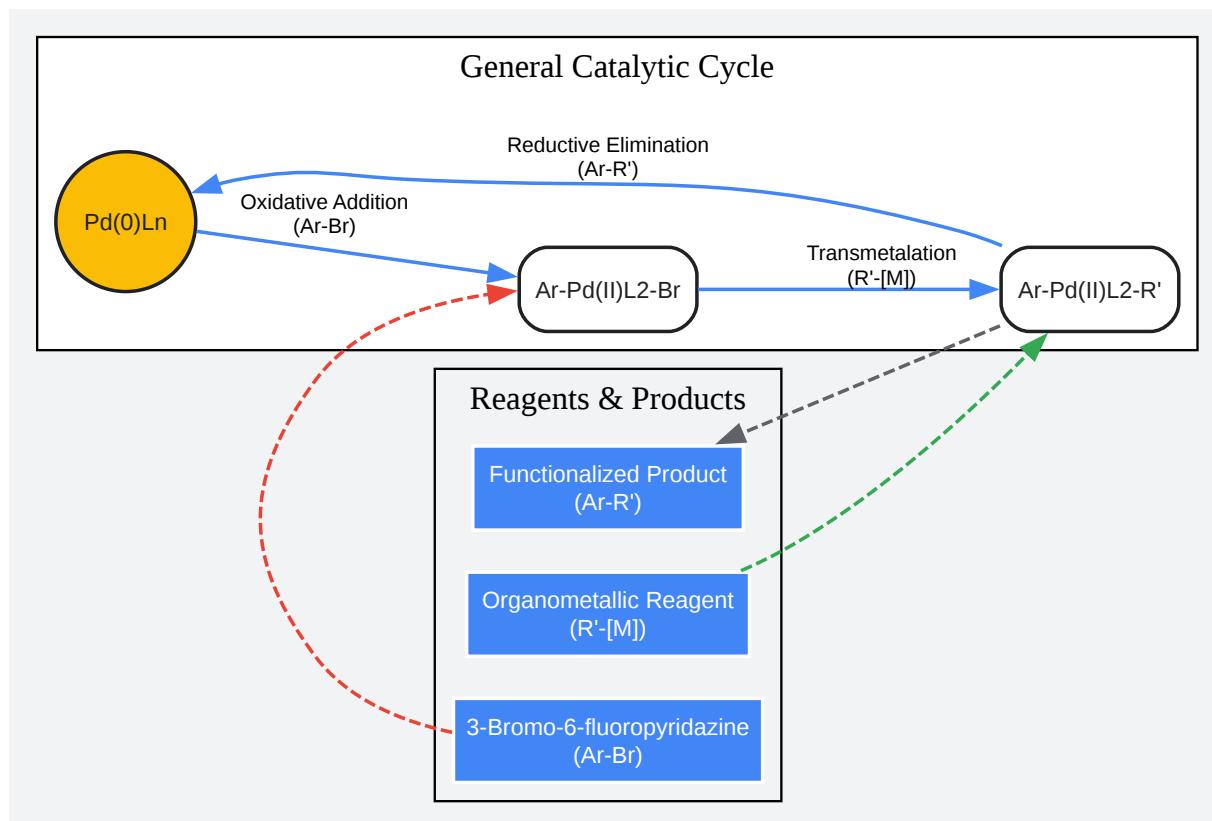
Palladium-Catalyzed Cross-Coupling: A Unified Mechanistic Overview

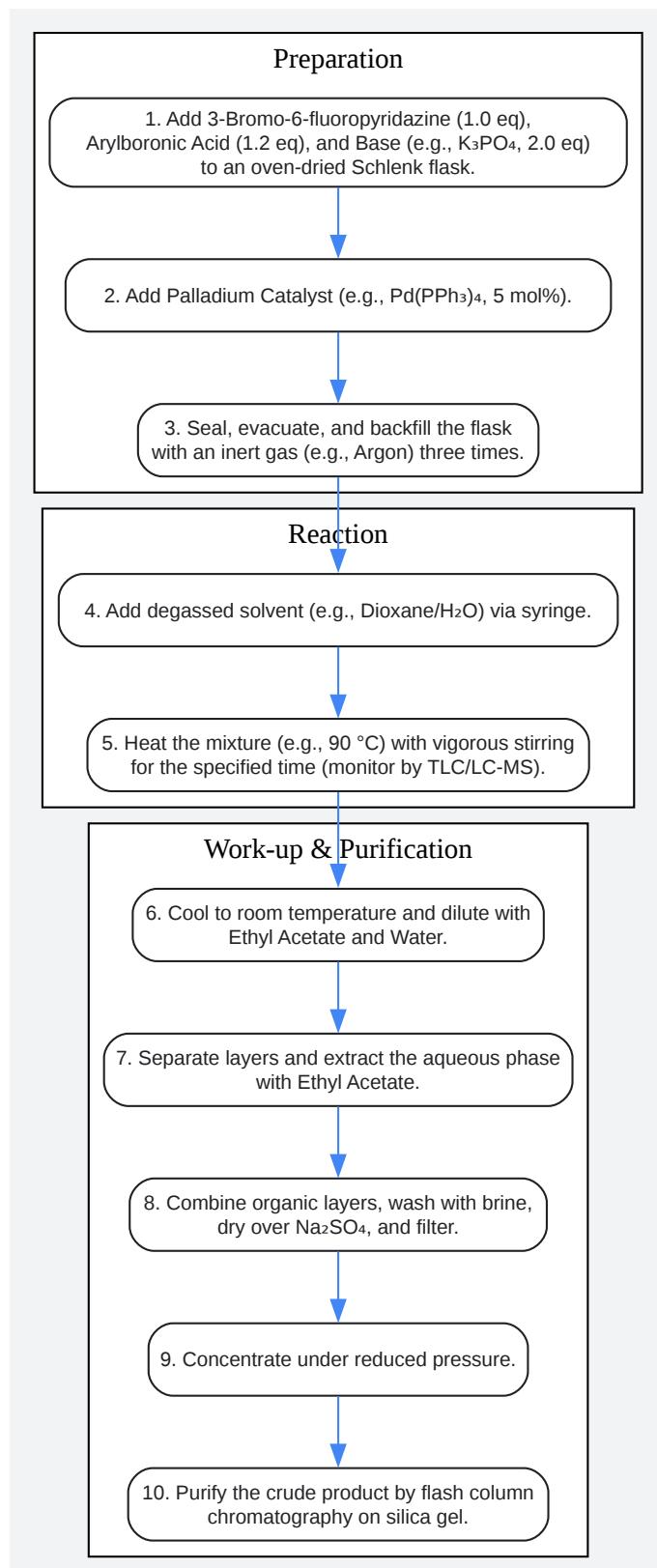
The functionalization of the C-Br bond in **3-Bromo-6-fluoropyridazine** is most effectively achieved through palladium-catalyzed cross-coupling reactions. These transformations, which have revolutionized modern synthesis, generally proceed through a common catalytic cycle.[3] [4][5]

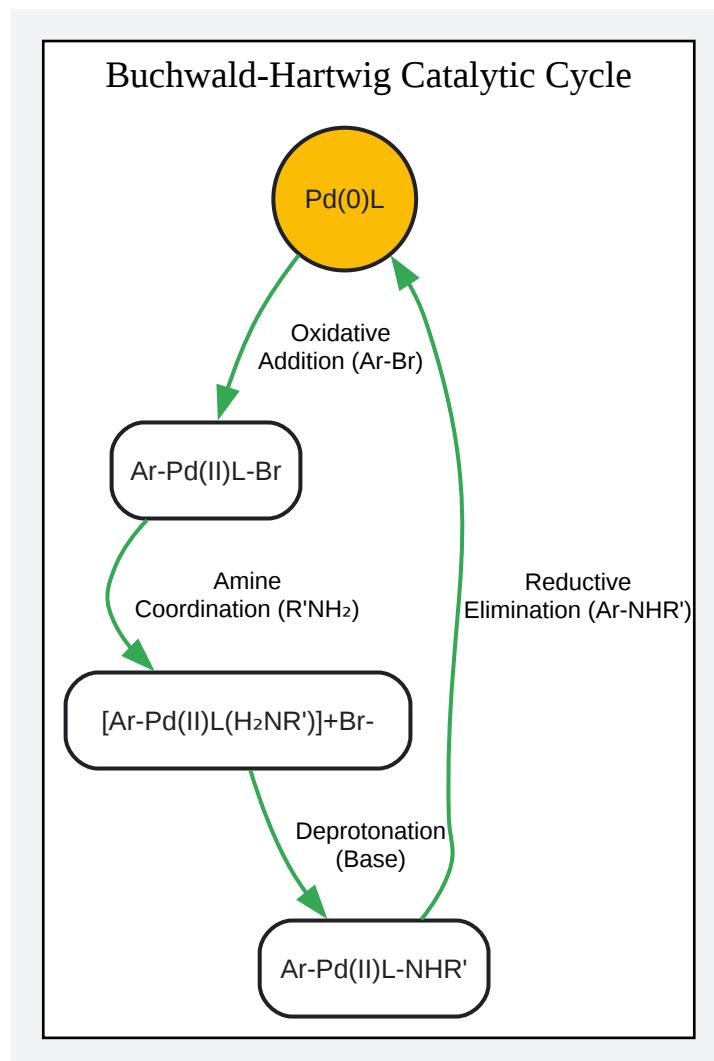
The cycle typically involves three fundamental steps:

- Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the pyridazine, forming a Pd(II) intermediate.[6]
- Transmetalation: An organometallic coupling partner transfers its organic group to the palladium center, displacing the halide.
- Reductive Elimination: The two organic fragments couple and are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the Pd(0) catalyst to continue the cycle.[6][7]

The choice of ligands, base, and solvent is critical as it modulates the stability and reactivity of the palladium catalyst throughout the cycle.[4]







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